2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
2-(2-Methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a synthetic triazolopyridine sulfonamide derivative with a bicyclic core structure. The compound features a 2-methylbenzyl substituent at position 2 and a piperidine sulfonamide group at position 5. Its design aligns with a broader effort to optimize triazolopyridine sulfonamides for improved target binding and pharmacokinetic properties.
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-15-7-3-4-8-16(15)13-23-19(24)22-14-17(9-10-18(22)20-23)27(25,26)21-11-5-2-6-12-21/h3-4,7-10,14H,2,5-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNRJXUIZCTGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, focusing on its antimalarial activity and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C13H18N4O3S, with a molecular weight of 310.37 g/mol. Its structure consists of a triazole ring fused to a pyridine ring, featuring a methyl group and a sulfonyl group attached to a piperidine ring. This configuration enhances its pharmacological profile and potential therapeutic applications.
Antimalarial Activity
Research indicates that compounds similar to this compound exhibit promising antimalarial properties. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyridines have shown significant activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have reported low inhibitory concentrations (IC50) for some derivatives, indicating their potential as effective antimalarial agents .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 | Falcipain-2 |
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Falcipain-2 |
The mechanism underlying the antimalarial activity of this compound involves interaction with falcipain-2, an enzyme crucial for the survival of the malaria parasite. Molecular docking studies suggest that the compound binds effectively to this enzyme, inhibiting its function and thereby disrupting the parasite's lifecycle .
Related Biological Activities
In addition to its antimalarial properties, compounds within the triazolopyridine class have been noted for various other biological activities:
- Antibacterial and Antifungal : Related compounds have demonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
- Antiviral : Some derivatives have shown activity against HIV-1 with low EC50 values in vitro .
- Anti-inflammatory : The triazolopyridine scaffold is also associated with anti-inflammatory effects and has been explored for potential applications in treating inflammatory diseases .
Case Studies
A notable study focused on synthesizing a library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides evaluated for their antimalarial activity. The study utilized virtual screening and molecular docking methods to identify promising candidates that were subsequently synthesized and tested in vitro against Plasmodium falciparum.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a structurally diverse series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. Key structural variations among analogs include:
- Benzyl substituents (position and functional groups on the aromatic ring).
- Sulfonamide moieties (piperidinyl, thiomorpholino, or substituted piperazinyl groups).
The following table summarizes critical data for selected analogs, emphasizing differences in structure, physicochemical properties, and antimalarial activity:
Structural and Activity Trends
Benzyl Substituent Effects: Electron-withdrawing groups (e.g., 3-chlorobenzyl in the IC₅₀ = 4.98 µM analog) enhance antimalarial activity compared to electron-donating groups like methyl . The 2-methylbenzyl group in the target compound may reduce steric hindrance compared to bulkier substituents but could diminish electronic interactions with the falcipain-2 binding pocket.
Sulfonamide Modifications: Piperidinyl vs. Methylation of piperidine (e.g., 13g) reduces melting points compared to unsubstituted piperidinyl analogs, suggesting altered crystallinity .
Physicochemical Properties :
- Higher molecular weights correlate with increased melting points (e.g., 13f vs. 13g), likely due to enhanced intermolecular interactions .
Limitations of Current Data
- The target compound lacks explicit IC₅₀ data in the provided evidence, necessitating extrapolation from structural analogs.
- Positional differences in sulfonamide attachment (e.g., 6- vs. 8-sulfonyl in the 3-chlorobenzyl analog) may influence activity but remain unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
